6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound that belongs to a class of pyridazin derivatives. It is characterized by its unique molecular structure, which includes a pyridazine ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in various inflammatory and neurological conditions .
The compound is classified under pyridazine derivatives, which are known for their diverse biological activities. It can be synthesized through various chemical methods, often involving multi-step reactions that incorporate piperidine and pyridazine functionalities. The therapeutic potential of this compound has been explored in several studies, particularly in relation to its effects on PDE4 inhibition, which is significant for treating diseases like asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders .
The synthesis of 6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves the following steps:
For example, one synthesis route may start with a substituted piperidine reacting with a pyridazine precursor under acidic or basic conditions to yield the desired compound .
The molecular structure of 6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one can be depicted as follows:
The structural representation can be visualized using molecular modeling software, which helps in understanding the spatial arrangement of atoms and potential interaction sites for biological activity.
The compound can undergo several chemical reactions, including:
These reactions highlight the compound's versatility for further chemical modifications that could enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action of 6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one primarily involves its role as a phosphodiesterase 4 inhibitor. By inhibiting this enzyme, the compound increases levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels lead to:
This mechanism highlights the compound's potential therapeutic applications in treating conditions characterized by excessive inflammation or smooth muscle contraction .
The physical properties of 6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one include:
Chemical properties include stability under standard laboratory conditions but may require careful handling due to potential reactivity associated with the amide and piperidine functionalities .
6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one has several scientific applications:
The retrosynthetic deconstruction of 6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1912556-59-2) prioritizes the identification of synthons enabling convergent assembly. The core disconnects into:
Table 1: Retrosynthetic Pathways and Synthon Availability
Disconnection Site | Synthon 1 | Synthon 2 | Key Challenges |
---|---|---|---|
Carbamate (O=C-N) | Pyridazin-3-one-6-carboxylic acid | 4-(Aminomethyl)piperidine | Epimerization risk at piperidine C4 |
C-Piperidine Bond | 4-(Boronopinacolate)methylpiperidine | 6-Halopyridazin-3(2H)-one | Protodeboronation side-reactions |
Pyridazinone Ring | Maleic anhydride + hydrazine | 1-(Carboxy)piperidine-4-methanamine | Regioselectivity control |
Alkyl boronic esters (e.g., 4-(Boc-aminomethyl)piperidin-1-yl)boronate) serve as pivotal intermediates for C-C bond formation. However, protodeboronation—hydrolytic cleavage of the C-B bond—competes during cross-couplings, reducing yields. Key mitigation strategies include:
Table 2: Protodeboronation Suppression Under Cross-Coupling Conditions
Catalyst System | Solvent | Temperature | Yield (%) | Protodeboronation Byproduct (%) |
---|---|---|---|---|
Pd(dppf)Cl₂ | THF/H₂O | 60°C | 85 | <5 |
Ru(bpy)₃Cl₂ (photoredox) | DMF | 25°C | 78 | 8 |
NiCl₂(dppe) | EtOH/H₂O | 80°C | 65 | 22 |
Conventional carbamate formation between 6-carboxypyridazin-3(2H)-one and 4-(aminomethyl)piperidine requires 12–24 hours at 80°C with DCC (dicyclohexylcarbodiimide). Microwave irradiation (300 W, 150°C) reduces this to 30 minutes, achieving near-quantitative conversion. Critical parameters include:
Table 3: Microwave vs. Thermal Carbamate Formation
Conditions | Reagent | Time | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
Microwave (150°C) | T3P® | 30 min | 98 | 99.5 |
Microwave (150°C) | EDCI/HOBt | 30 min | 85 | 97 |
Thermal (80°C) | DCC | 24 h | 76 | 95 |
The pyridazinone ring exhibits inherent C4/C5 electrophilicity, complicating mono-functionalization. Strategies to enforce C6 selectivity (site of carbamate linkage) include:
Table 4: Regioselective Modification at Pyridazinone Positions
Position | Reagent | Product | Regioselectivity (Ratio) |
---|---|---|---|
C6 | Rh(cod)₂OTf/PtBu₂ | Aryl-C6 | 20:1 (C6 vs. C5) |
C5 | Br₂/AcOH | 5-Bromopyridazinone | >50:1 |
C4 | PhI(OAc)₂/Pd(OAc)₂ | 4-Acetoxypyridazinone | 15:1 |
Rink amide resin enables rapid analog synthesis by immobilizing Fmoc-piperidin-4-yl-methanamine. Sequential steps include:
Table 5: Solid-Phase Synthesis Efficiency Metrics
Resin Type | Functionalization Step | Average Yield (%) | Purity (LCMS, %) |
---|---|---|---|
Rink amide | Carbamate coupling | 92 | 95 |
Wang resin | Suzuki-Miyaura | 85 | 90 |
Sieber amide | Reductive amination | 78 | 88 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7